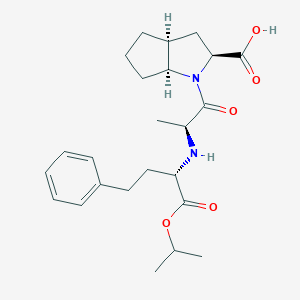

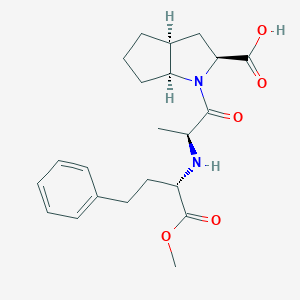

叔丁基(3-环丁基-1-(甲氧基(甲基)氨基)-1-氧代丙-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route involves the preparation of (R)-tert-butyl carbamate from L-Serine through a multi-step process that includes esterification, Boc protection, and Corey-Fuchs reaction . These methods demonstrate the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecule. X-ray crystallographic analysis has been used to characterize the crystal and molecular structure of these compounds, revealing details such as intramolecular hydrogen bonding and space group information . For instance, compound 2a, a tert-butyl carbamate derivative, crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Kinetic resolution of tert-butyl carbamates has been employed for the asymmetric synthesis of various derivatives, demonstrating the enantiorecognition capabilities of these compounds . Additionally, tert-butyl carbamate derivatives have been used in the synthesis of antimycobacterial agents, showcasing their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include thermal stability, solubility, and reactivity, which are essential for their application in synthesis and pharmaceutical development. The thermal and chemical stability of these compounds can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data on these properties are not provided in the abstracts .

科学研究应用

生物活性化合物的合成

一项重要的应用涉及生物活性化合物的合成,例如奥美替尼 (AZD9291),其中叔丁基衍生物作为关键中间体。赵等人的研究(2017 年)重点介绍了一种快速合成此类叔丁基衍生物的方法,强调了它们在药物化学中的重要性,因为它们在合成具有治疗潜力的化合物中发挥作用 (Zhao 等人,2017 年)。

催化和化学转化

该化合物还用于催化和化学转化。例如,Wang 等人(2022 年)讨论了使用叔丁基衍生物作为酰胺基自由基前体的光氧化还原催化 o-羟基芳基烯胺酮的胺化反应。这项工作展示了该化合物在温和条件下创建新的化学途径和组装复杂分子的效用 (Wang 等人,2022 年)。

材料科学和缓蚀

在材料科学中,叔丁基衍生物因其在缓蚀中的作用而受到探索。Faydy 等人(2019 年)合成了基于叔丁基衍生物的新型有机化合物,证明了它们作为酸性溶液中碳钢缓蚀剂的有效性。该应用对于延长工业环境中金属部件的寿命至关重要 (Faydy 等人,2019 年)。

天然产物合成中的中间体

叔丁基衍生物还用作天然产物合成的中间体。秦等人的报告(2014 年)合成了叔丁基衍生物作为生物素生产中的关键中间体,生物素是一种参与代谢循环的重要水溶性维生素。这突出了该化合物在合成必需的生物分子中的作用 (Qin 等人,2014 年)。

安全和危害

属性

IUPAC Name |

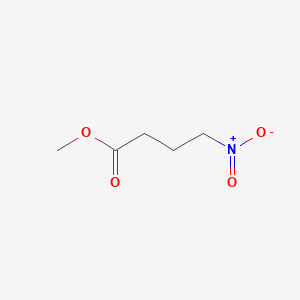

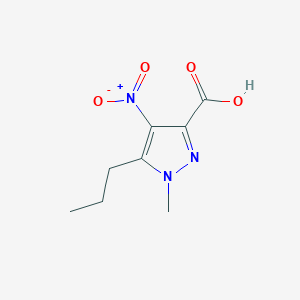

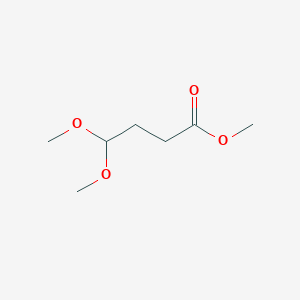

tert-butyl N-[3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11(9-10-7-6-8-10)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCOPFHEMNJDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609777 |

Source

|

| Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate | |

CAS RN |

394735-18-3 |

Source

|

| Record name | 1,1-Dimethylethyl N-[1-(cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)

![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)